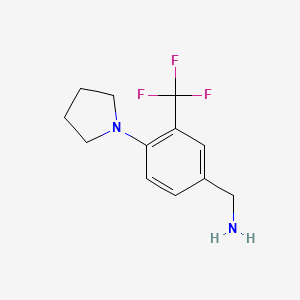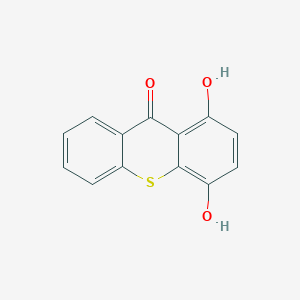
1,4-Dihydroxy-9H-thioxanthen-9-one
Descripción general
Descripción
1,4-Dihydroxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family Thioxanthones are known for their unique tricyclic structure, which includes an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-9H-thioxanthen-9-one can be synthesized through several methods:
Classical Condensation: This involves the condensation of a salicylic acid with a phenol derivative.
Aryl Aldehyde with Phenol Derivative: Another method involves the reaction of an aryl aldehyde with a phenol derivative.
Salicylaldehyde with 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes.
o-Haloarenecarboxylic Acid with Arynes: This involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above methods. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1,4-Dihydroxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into thioxanthenes.
Substitution: It can undergo substitution reactions, where different functional groups are introduced into the molecule.
Common reagents used in these reactions include dibutyltin chloride hydride for reduction , and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dihydroxy-9H-thioxanthen-9-one has several scientific research applications:
Mecanismo De Acción
The exact mechanism of action of 1,4-Dihydroxy-9H-thioxanthen-9-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including DNA and enzymes involved in cellular processes . The compound’s structure allows it to participate in redox reactions, which can influence its biological activity.
Comparación Con Compuestos Similares
1,4-Dihydroxy-9H-thioxanthen-9-one can be compared with other thioxanthone derivatives, such as:
2-Propoxythioxanthen-9-one: Known for its use in reduction reactions.
2-Chloro-4-methylthioxanthen-9-one: Another derivative with unique chemical properties.
Isopropyl-9H-thioxanthen-9-one: Used in various industrial applications.
These compounds share a similar core structure but differ in their functional groups, which can significantly influence their chemical and biological properties.
Propiedades
IUPAC Name |
1,4-dihydroxythioxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3S/c14-8-5-6-9(15)13-11(8)12(16)7-3-1-2-4-10(7)17-13/h1-6,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPLCNKLLVUPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3S2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634575 | |
| Record name | 1,4-Dihydroxy-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14992-80-4 | |
| Record name | 1,4-Dihydroxy-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3,5-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104703.png)
![4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid](/img/structure/B3104710.png)
![4-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B3104718.png)
![3-Azatricyclo[4.2.2.02,5]decan-4-one](/img/structure/B3104719.png)
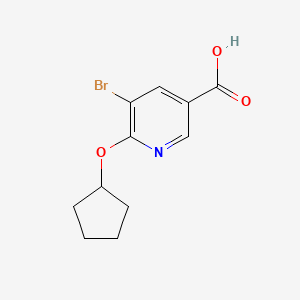

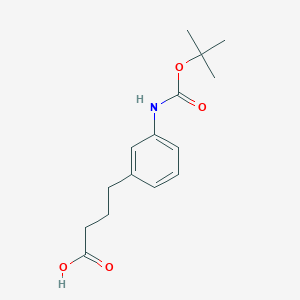
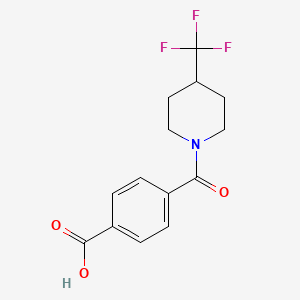
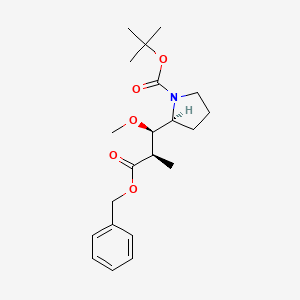
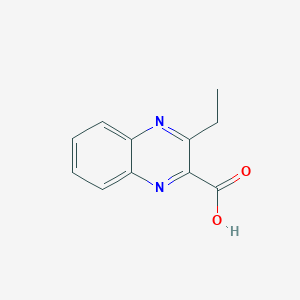
![(1R,3S,4S)-tert-butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]iMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3104778.png)
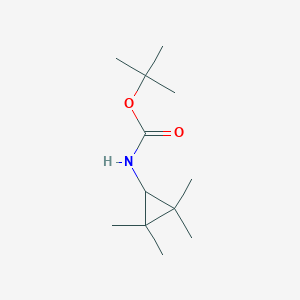
![Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate](/img/structure/B3104796.png)
